Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 61291-97-2
VCID: VC18699809
InChI: InChI=1S/C12H12ClNS/c1-8-3-5-10(6-4-8)12-14-9(2)11(7-13)15-12/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C12H12ClNS
Molecular Weight: 237.75 g/mol

Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-

CAS No.: 61291-97-2

Cat. No.: VC18699809

Molecular Formula: C12H12ClNS

Molecular Weight: 237.75 g/mol

* For research use only. Not for human or veterinary use.

Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- - 61291-97-2

Specification

CAS No. 61291-97-2
Molecular Formula C12H12ClNS
Molecular Weight 237.75 g/mol
IUPAC Name 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole
Standard InChI InChI=1S/C12H12ClNS/c1-8-3-5-10(6-4-8)12-14-9(2)11(7-13)15-12/h3-6H,7H2,1-2H3
Standard InChI Key HJGRNZRNOUWMAM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=C(S2)CCl)C

Introduction

Structural and Chemical Characteristics

The thiazole ring in this compound is a five-membered aromatic system containing one sulfur and one nitrogen atom. The substituents at positions 2, 4, and 5 introduce steric and electronic modifications that influence reactivity and interactions. Key features include:

  • Chloromethyl group (position 5): Enhances electrophilicity, enabling nucleophilic substitution reactions.

  • Methyl group (position 4): Contributes to steric hindrance and modulates electron density.

  • Para-methylphenyl group (position 2): Introduces hydrophobic interactions and π-stacking potential .

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular FormulaC12H12ClNS\text{C}_{12}\text{H}_{12}\text{ClNS}
Molecular Weight237.75 g/mol
Boiling Point363.5±52.0 °C (predicted)
Density1.357±0.06 g/cm³ (predicted)
SolubilityChloroform, Methanol
Melting Point60–62°C (analogous compound)

Synthesis and Optimization

The synthesis of thiazole derivatives often involves cyclization reactions between thioureas or thioamides and α-halo carbonyl compounds. A patented method for analogous compounds (e.g., 4-methyl-5-(2-chloroethyl)-thiazole) involves:

  • Reaction of 3-thiocyanato-5-chloro-2-pentanone with 85% phosphoric acid at 95–100°C .

  • Hydrochloric acid treatment to substitute hydroxyl or thiol groups with chlorine .

  • Purification via vacuum distillation or recrystallization .

For 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-thiazole, adjustments to the starting materials (e.g., using 4-methylphenyl thiourea) and reaction conditions (temperature, solvent) are required to accommodate the para-methylphenyl group. Yields typically range from 60–75%, with optimization focusing on minimizing byproducts .

Biological Activities and Mechanisms

Thiazole derivatives exhibit broad bioactivity due to their ability to interact with enzymes, receptors, and DNA. Key findings include:

Antimicrobial Properties

  • Structural-activity relationship (SAR): The chloromethyl group augments antibacterial efficacy by facilitating penetration through lipid bilayers. Derivatives with para-substituted phenyl groups show enhanced activity against Staphylococcus aureus .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaNotable Features
5-(Chloromethyl)-4-methyl-2-(4-methylphenyl)-thiazoleC12H12ClNS\text{C}_{12}\text{H}_{12}\text{ClNS}Chloromethyl and para-methylphenyl groups
5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-thiazoleC12H9ClF3NS\text{C}_{12}\text{H}_9\text{ClF}_3\text{NS}Trifluoromethyl group enhances lipophilicity
4-Methyl-5-(2-chloroethyl)-thiazoleC6H7Cl2NS\text{C}_6\text{H}_7\text{Cl}_2\text{NS}Chloroethyl chain improves metabolic stability

The para-methylphenyl group in the target compound balances hydrophobicity and steric effects, whereas trifluoromethyl substituents (as in CAS 317318-97-1) increase metabolic resistance but reduce solubility .

Applications and Industrial Relevance

  • Pharmaceutical intermediates: Used in synthesizing PPARδ agonists (e.g., GW 501516) .

  • Agrochemicals: Thiazole cores are explored as fungicides due to sulfur’s natural biocidal properties .

  • Materials science: Aromatic thiazoles serve as ligands in luminescent metal complexes .

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